molecular formula C8H8BrFO2 B14025512 1-Bromo-2-fluoro-3,5-dimethoxybenzene

1-Bromo-2-fluoro-3,5-dimethoxybenzene

Cat. No.: B14025512
M. Wt: 235.05 g/mol
InChI Key: IISSZUDLOWWTTD-UHFFFAOYSA-N
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Description

1-Bromo-2-fluoro-3,5-dimethoxybenzene is an aromatic compound with the molecular formula C8H8BrFO2. It is characterized by the presence of bromine, fluorine, and methoxy groups attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-fluoro-3,5-dimethoxybenzene can be synthesized through electrophilic aromatic substitution reactions. The process typically involves the bromination and fluorination of 3,5-dimethoxyanisole. The reaction conditions often include the use of bromine or bromine-containing reagents and fluorine or fluorine-containing reagents under controlled temperatures and solvents to ensure selective substitution .

Industrial Production Methods: In industrial settings, the production of this compound may involve multi-step synthesis processes. These processes are optimized for high yield and purity, often utilizing catalysts and specific reaction conditions to facilitate the substitution reactions efficiently .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-fluoro-3,5-dimethoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield methoxy-substituted derivatives, while oxidation can produce quinones .

Mechanism of Action

The mechanism by which 1-Bromo-2-fluoro-3,5-dimethoxybenzene exerts its effects involves its interaction with various molecular targets. The electron-withdrawing nature of the bromine and fluorine atoms influences the reactivity of the benzene ring, making it more susceptible to nucleophilic attack. This property is exploited in synthetic chemistry to introduce further functional groups onto the aromatic ring .

Comparison with Similar Compounds

  • 1-Bromo-3,5-dimethoxybenzene
  • 2-Bromo-1-fluoro-3,5-dimethoxybenzene
  • 1-Bromo-2,5-dimethoxybenzene

Comparison: 1-Bromo-2-fluoro-3,5-dimethoxybenzene is unique due to the presence of both bromine and fluorine substituents, which impart distinct electronic properties to the molecule. Compared to 1-Bromo-3,5-dimethoxybenzene, the additional fluorine atom increases the compound’s reactivity towards nucleophiles. Similarly, the presence of the bromine atom differentiates it from 2-Bromo-1-fluoro-3,5-dimethoxybenzene, affecting its chemical behavior and applications .

Properties

Molecular Formula

C8H8BrFO2

Molecular Weight

235.05 g/mol

IUPAC Name

1-bromo-2-fluoro-3,5-dimethoxybenzene

InChI

InChI=1S/C8H8BrFO2/c1-11-5-3-6(9)8(10)7(4-5)12-2/h3-4H,1-2H3

InChI Key

IISSZUDLOWWTTD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)Br)F)OC

Origin of Product

United States

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